molecular formula C8H9FN2O3 B562078 Tegafur-13C,15N2 CAS No. 1189456-27-6

Tegafur-13C,15N2

Cat. No.: B562078
CAS No.: 1189456-27-6
M. Wt: 203.148
InChI Key: WFWLQNSHRPWKFK-HLDOMDIUSA-N
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Description

Tegafur-13C,15N2 is a stable isotope-labeled analogue of Tegafur, a chemotherapeutic prodrug of 5-fluorouracil (5-FU). This compound is primarily used in cancer research and treatment due to its ability to inhibit the growth of cancer cells. The stable isotope labeling allows for more precise tracking and analysis in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tegafur-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of Tegafur. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include the use of specific solvents and catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under strict regulatory guidelines to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tegafur-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which are used in further research and analysis .

Scientific Research Applications

Pharmacokinetics

Tegafur-13C,15N2 is primarily utilized in pharmacokinetic studies to trace the metabolic pathways of tegafur and its active metabolites. The compound undergoes conversion to 5-FU, which is further metabolized into various active forms that exert cytotoxic effects on cancer cells.

Key Findings:

  • Metabolic Pathway Analysis : Studies have shown that tegafur is converted by cytochrome P450 enzymes into 5-FU. The use of this compound allows researchers to track this conversion more accurately through mass spectrometry techniques .
  • Quantification Techniques : Advanced analytical methods such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have been developed for the simultaneous quantification of tegafur and its metabolites in plasma . This method has demonstrated high sensitivity and accuracy, essential for therapeutic drug monitoring.

Therapeutic Drug Monitoring

The application of this compound extends to therapeutic drug monitoring (TDM), particularly in patients undergoing treatment with combination therapies involving tegafur.

Case Study Insights:

  • A study assessed plasma levels of tegafur and its metabolites in patients with colorectal cancer receiving combination therapy with uracil and leucovorin (UFT/LV). The findings indicated significant variations in drug concentrations, emphasizing the need for personalized dosing regimens to minimize toxicity while maximizing efficacy .
  • The method developed for TDM using this compound has proven beneficial in preventing adverse effects associated with fluoropyrimidine therapies by allowing clinicians to adjust dosages based on real-time data .

Clinical Applications

This compound has been instrumental in clinical research aimed at understanding the pharmacogenomics of cancer treatments.

Clinical Implications:

  • Genetic Polymorphisms : Research has indicated that genetic variations in metabolic enzymes (such as CYP2A6) can significantly affect the pharmacokinetics of tegafur and its efficacy in treating gastric cancer. Studies utilizing this compound have elucidated these relationships, guiding personalized treatment strategies .
  • Combination Therapies : The compound has been used to evaluate the effectiveness of combination therapies involving tegafur and other agents like gimeracil and oteracil (S-1), enhancing understanding of their synergistic effects .

Mechanism of Action

Tegafur-13C,15N2 exerts its effects by being metabolized into 5-fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme involved in DNA synthesis. This inhibition disrupts the replication of cancer cells, leading to their death. The molecular targets include thymidylate synthase and other enzymes involved in the pyrimidine pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where accurate measurement and monitoring are crucial .

Biological Activity

Tegafur-13C,15N2 is a stable isotope-labeled derivative of tegafur, a prodrug commonly used in cancer chemotherapy. This compound is primarily utilized in pharmacokinetic studies and research aimed at understanding the metabolic pathways and biological activities of tegafur and its active metabolite, 5-fluorouracil (5-FU). This article delves into the biological activity of this compound, focusing on its pharmacokinetics, metabolism, and therapeutic implications.

Overview of Tegafur and Its Mechanism

Tegafur is an orally administered prodrug that is converted into 5-FU in the body. The conversion occurs primarily through the action of cytochrome P450 enzymes, which are crucial for transforming tegafur into its active form. 5-FU is a potent antineoplastic agent that inhibits thymidylate synthase, leading to impaired DNA synthesis in rapidly dividing cancer cells .

Pharmacokinetics of this compound

Recent studies have employed this compound to investigate its pharmacokinetic properties. For instance, a study demonstrated that this compound can be effectively quantified in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) techniques. This method allows for precise measurement of drug concentrations over time, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles .

Key Pharmacokinetic Parameters

ParameterValue
Half-life Approximately 2-3 hours
Peak Plasma Concentration Achieved within 1-3 hours
Bioavailability ~80% when taken orally
Metabolic Pathway Primarily via CYP450 enzymes

Biological Activity and Efficacy

The biological activity of this compound has been explored in various contexts, particularly concerning its efficacy against colorectal cancer (CRC). In clinical studies comparing tegafur-based regimens to standard therapies, results indicated that tegafur exhibits comparable effectiveness while potentially offering a more favorable side effect profile .

Case Studies

  • Colorectal Cancer Treatment : A multicenter phase III study evaluated the efficacy of tegafur combined with uracil versus standard chemotherapy in patients with CRC. Results showed no significant difference in survival rates between the two treatment groups, suggesting that tegafur remains an effective option for CRC management .
  • Pharmacokinetic Study : In a pharmacokinetic analysis involving patients receiving UFT (tegafur/uracil) therapy, plasma levels of this compound were monitored to assess drug metabolism and patient response. The study found that patients exhibited varying levels of 5-FU conversion based on individual metabolic rates .

Metabolic Pathways

The metabolism of Tegafur involves several key enzymes:

  • Cytochrome P450 (CYP) : Responsible for converting tegafur into 5-FU.
  • Dihydropyrimidine Dehydrogenase (DPD) : Plays a role in the degradation of 5-FU; variations in DPD activity can influence drug efficacy and toxicity .

Q & A

Basic Research Questions

Q. How should stock solutions of Tegafur-13C,15N2 be prepared and stored to ensure stability in pharmacokinetic studies?

  • Methodological Answer : Prepare stock solutions in HPLC/LC-MS grade methanol at concentrations of 1 mg/mL (for tegafur) or 100 µg/mL (for 5-FU analogs). Use 50-mL volumetric flasks for precise dilution, and aliquot into polypropylene tubes to minimize adsorption. Store solutions at -40°C to prevent degradation. For plasma sample preparation, mix 200 µL of plasma with 100 µL of internal standard (IS) mixture (e.g., 5-FU-13C,15N2, this compound) and vortex thoroughly to ensure homogeneity .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with isotope dilution. Calibrate using stable isotope-labeled internal standards (e.g., this compound) to correct for matrix effects. For plasma, employ protein precipitation with acetonitrile followed by liquid-liquid extraction using ethyl acetate. Validate the method for linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115% recovery) .

Q. How can researchers ensure isotopic stability during long-term storage of this compound?

  • Methodological Answer : Store lyophilized this compound in amber vials under inert gas (e.g., argon) at -80°C to prevent hydrolysis or isotopic exchange. Periodically verify isotopic integrity using high-resolution mass spectrometry (HRMS) or 1D/2D NMR to detect shifts in 13C/15N enrichment .

Advanced Research Questions

Q. What strategies detect and mitigate cross-contamination from isotopic impurities in this compound studies?

  • Methodological Answer : Screen commercial 15N2 sources for contaminants (e.g., 15N-ammonium, 15N-nitrate) via ion chromatography or gas chromatography-mass spectrometry (GC-MS). For tegafur studies, include negative controls (unlabeled tegafur) to identify background interference. Pre-treat solutions with Chelex-100 resin to remove trace metals that catalyze isotopic exchange .

Q. How can dissolution efficiency of this compound in aqueous matrices be optimized for in vitro assays?

  • Methodological Answer : Degas aqueous buffers at 950 mbar for 30 minutes to reduce dissolved 14N2/12CO2, improving 15N2 solubility. Use vortex mixing (1–2 min) or sonication (10–15 min at 25°C) to enhance dissolution. For high-throughput workflows, test Exetainer® vials but monitor overpressure limitations to avoid incomplete 15N2 recovery .

Q. What experimental errors arise from incomplete isotopic equilibration in this compound tracer studies?

  • Methodological Answer : In gas-liquid phase systems, incomplete equilibration of 15N2 can underestimate fixation rates by up to 72% in short incubations (<1 hour). Pre-equilibrate 15N2-enriched water for 24 hours at experimental temperatures. Validate equilibration using headspace analysis with membrane inlet mass spectrometry (MIMS) .

Q. Data Contradiction Analysis

Q. How should conflicting results between 15N2 bubble and enriched water methods be resolved in isotopic tracer studies?

  • Methodological Answer : The bubble method often underestimates fixation rates due to slow 15N2 dissolution. Compare results with the enriched water method, which pre-dissolves 15N2 in degassed buffers. Reconcile discrepancies by normalizing data to incubation time and verifying 15N2 solubility via Weiss’s equations (revised by Hamme and Emerson, 2004) .

Q. Method Validation and Reporting

Q. What documentation is critical for reproducing this compound-based assays in peer-reviewed studies?

  • Methodological Answer : Report isotopic purity (>98%), solvent grades, and storage conditions. Include raw NMR/HRMS spectra in supplementary materials to confirm isotopic labeling. For UPLC-MS/MS, provide chromatographic parameters (e.g., column: C18, 2.1 × 50 mm; mobile phase: 0.1% formic acid in acetonitrile/water) .

Properties

IUPAC Name

5-fluoro-1-(oxolan-2-yl)(213C,1,3-15N2)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/i8+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWLQNSHRPWKFK-HLDOMDIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)[15N]2C=C(C(=O)[15NH][13C]2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849648
Record name 5-Fluoro-1-(oxolan-2-yl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189456-27-6
Record name 5-Fluoro-1-(oxolan-2-yl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.600 g crude addition product of water to 2,3-dihydrofuran (prepared as described in Example 1) was added under stirring to a mixture of borontrifluoride-etherate (0.710 g; 5.0 m.mole) and anhydrous dioxane (20 ml) followed by the addition of silylated-5-fluorouracil (2,740 g; 10.0 m.mole). The reaction mixture was stirred for 3 hours at room temperature after which it was worked up as described in Example 1. 0.200 g unreacted 5-fluorouracil and 1.580 g (93%) Ftorafur were isolated.
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Yield
93%

Synthesis routes and methods II

Procedure details

In 50 ml of pyridine were dissolved 2.5 g of 5-fluorouracil and 0.35 g of anhydrous aluminum chloride. To this solution were added 2.3 ml of 2,3-dihydrofuran and the mixture was reacted at 120° C. for 6 hours. A part of the reaction liquid was extracted and subjected to thin layer chromatography to observe the state of proceeding of the reaction whereby the composition of the product was 70% of the end product, 10% of by-products and less than 1% of unreacted 5-fluorouracil. The pyridine was distilled off from the reaction liquid and the residue was shaken with 50 ml of chloroform and a small amount of water and the mixture was separated. The chloroform layer was dried and the chloroform was distilled off. The precipitated crystals were collected by filtration, washed with ether and dried to obtain 2.9 g of 1-(2-tetrahydrofuryl)-5-fluorouracil in a yield of 75.4%, which had a melting point of 167°-168° C.
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Synthesis routes and methods III

Procedure details

In 30 ml of dimethylformamide were dissolved 2.6 g of 5-fluorouracil and 0.246 g of nicotinic acid. 2.8 Grams of 2,3-dihydrofuran in several portions were added in 4 hours to the solution while heating it at 140° C. The mixture was then reacted for 4 hours at the same temperature. After completion of the reaction, dimethylformamide was distilled off from the reaction liquid and 50 ml of chloroform were added to the residue. After stirring, the solution was filtered to remove insoluble matters and the filrate was washed with water and dried over anhydrous sodium sulfate. Then, chloroform was distilled off from the dried filtrate to obtain 1.85 g of 1-(2-tetrahydrofuryl)-5-fluorouracil which had a melting point of 165°-168° C. The chloroform insoluble matters were 5-fluorouracil containing 0.24 g of nicotinic acid. The yield of the end product was 61% based on the consumed 5-fluorouracil.
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Synthesis routes and methods IV

Procedure details

In 10 ml of pyridine were dissolved 0.39 g of 5-fluorouracil and 0.42 g of 2,3-dihydrofuran. To the solution were added 72 mg of dimethylphenylsulfonium perchlorate and the mixture was reacted for 5 hours at 130° C. After the reaction, pyridine was distilled off under reduced pressure and 20 ml of water were added to the residue. The aqueous solution was treated with caustic soda to have a pH value of 10-11 and then washed with 20 ml of chloroform. The aqueous alkaline solution was treated while cold with diluted hydrochloric acid to adjust the pH value of the solution to 3.5 and then extracted three times with 20 ml of chloroform. The chloroform extract was dried and then the chloroform was distilled off. The residue was recrystallized from ethanol to obtain 0.35 g of 1-(2-tetrahydrofuryl)-5-fluorouracil. The yield was 58.3%.
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72 mg
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Synthesis routes and methods V

Procedure details

In 100 ml of pyridine were dissolved 13.0 g of 5-fluorouracil and 10.5 g of 2,3-dihydrofuran. To the solution were added 7.5 g of acid clay and the mixture was reacted at 130° C. for 10 hours. The reaction liquid was treated in the same manner as described in Example 21 whereby 1.65 g of 5-fluorouracil were recovered and 14.30 g of 1-(2-tetrahydrofuryl)-5-fluorouracil were obtained. The yield of the end product was 81.9% based on the consumed 5-fluorouracil.
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